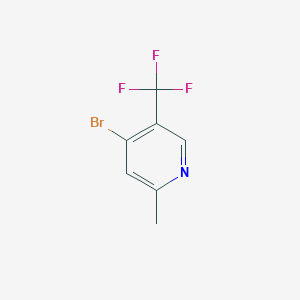![molecular formula C42H62O10Si B13446188 pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl is a complex organic compound that features multiple pivaloyl groups and a tert-butyldiphenylsilyl (TBDPS) group attached to a galactose (Gal) backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl typically involves multiple steps, including the protection of hydroxyl groups on the galactose molecule and the introduction of pivaloyl and TBDPS groups. The process often starts with the selective protection of the hydroxyl groups using pivaloyl chloride and TBDPS chloride under basic conditions. The reaction conditions usually involve the use of anhydrous solvents such as dichloromethane and bases like pyridine or triethylamine to facilitate the acylation and silylation reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, would be crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include pivaloyl chloride, TBDPS chloride, pyridine, triethylamine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylated molecules.
Biology: It serves as a protective group in the synthesis of biologically active molecules, allowing for selective modification of specific functional groups.
Medicine: The compound is investigated for its potential use in drug delivery systems, where the pivaloyl and TBDPS groups can enhance the stability and bioavailability of therapeutic agents.
作用机制
The mechanism of action of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl involves the selective protection and deprotection of hydroxyl groups on the galactose backbone. The pivaloyl and TBDPS groups act as protective groups, preventing unwanted reactions at specific sites. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
Pivaloyl chloride: Used as an acylating agent in organic synthesis.
TBDPS chloride: Employed as a silylating agent for the protection of hydroxyl groups.
Galactose derivatives: Various galactose derivatives are used in the synthesis of glycosylated molecules and as building blocks in carbohydrate chemistry.
Uniqueness
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl is unique due to the combination of multiple pivaloyl and TBDPS groups on a single galactose backbone. This unique structure provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in various scientific research applications .
属性
分子式 |
C42H62O10Si |
|---|---|
分子量 |
755.0 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4,5,6-tris(2,2-dimethylpropanoyloxy)oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H62O10Si/c1-38(2,3)34(43)49-30-29(26-47-53(42(13,14)15,27-22-18-16-19-23-27)28-24-20-17-21-25-28)48-33(52-37(46)41(10,11)12)32(51-36(45)40(7,8)9)31(30)50-35(44)39(4,5)6/h16-25,29-33H,26H2,1-15H3/t29-,30+,31+,32-,33+/m1/s1 |
InChI 键 |
SAHJWPXTHJECLJ-CYEGLCQHSA-N |
手性 SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
规范 SMILES |
CC(C)(C)C(=O)OC1C(OC(C(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


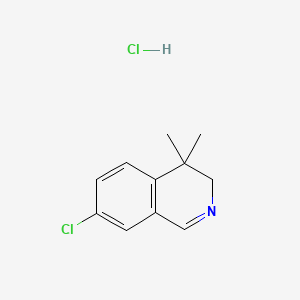

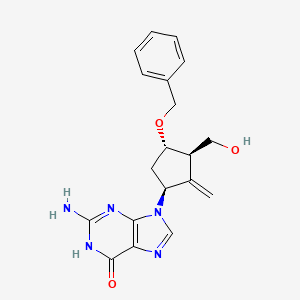

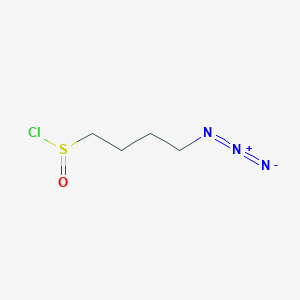
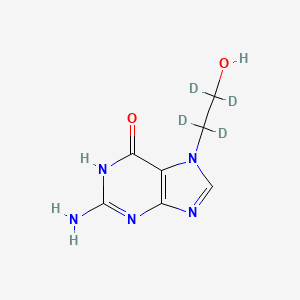

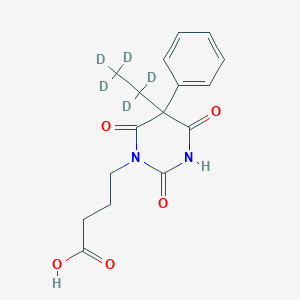
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)

![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
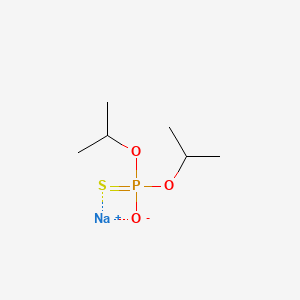
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
